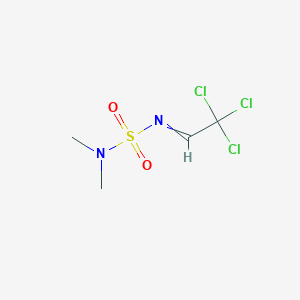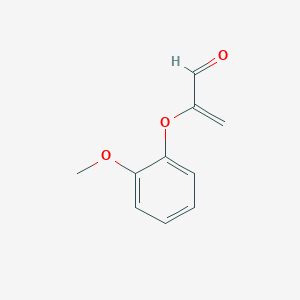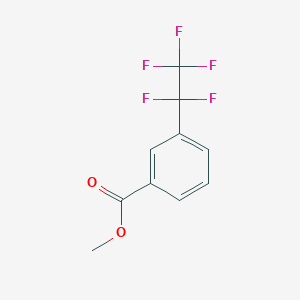
Methyl 3-(pentafluoroethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(pentafluoroethyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a benzoate group substituted with a pentafluoroethyl group, making it unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pentafluoroethyl)benzoate typically involves the esterification of 3-(pentafluoroethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(pentafluoroethyl)benzoic acid+methanol→methyl 3-(pentafluoroethyl)benzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: 3-(pentafluoroethyl)benzoic acid.
Reduction: 3-(pentafluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(pentafluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated aromatic moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which methyl 3-(pentafluoroethyl)benzoate exerts its effects is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Methyl benzoate: Lacks the fluorinated group, making it less chemically resistant and less lipophilic.
Methyl 3-nitrobenzoate: Contains a nitro group instead of a fluorinated group, leading to different reactivity and applications.
Methyl 4-(pentafluoroethyl)benzoate: Similar structure but with the pentafluoroethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness: Methyl 3-(pentafluoroethyl)benzoate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
64299-46-3 |
|---|---|
Molecular Formula |
C10H7F5O2 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
methyl 3-(1,1,2,2,2-pentafluoroethyl)benzoate |
InChI |
InChI=1S/C10H7F5O2/c1-17-8(16)6-3-2-4-7(5-6)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI Key |
JHHUPWRQFAQPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



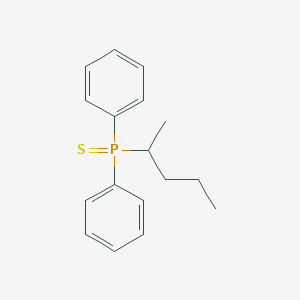
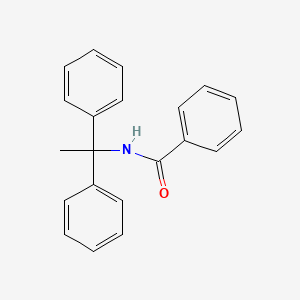
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
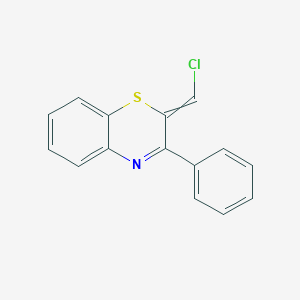

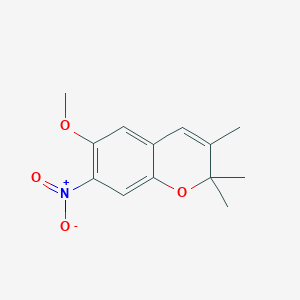
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
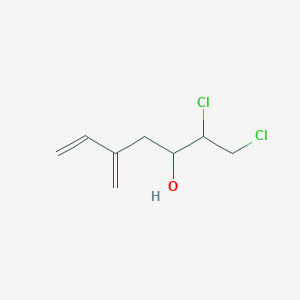
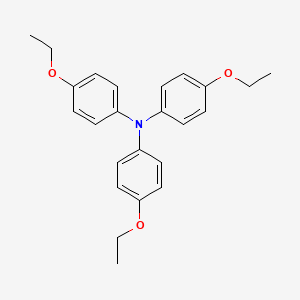
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
